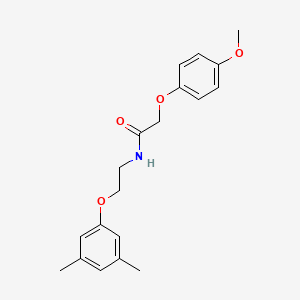

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-24-17-6-4-16(22-3)5-7-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWCEWVZIUYKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

- Chemical Formula: C19H23NO3

- Molecular Weight: 313.39 g/mol

- Structure: The compound features a central acetamide group with two substituted phenoxy groups, which are believed to influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including those similar to this compound. For instance, derivatives with methoxy substitutions have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action: The presence of multiple methoxy groups appears to enhance the antimicrobial efficacy of these compounds. In particular, compounds with a piperidine moiety have been noted for their increased activity compared to those with morpholine or other groups .

Case Studies

-

Antibacterial Screening:

A study evaluated several acetamide derivatives, including those structurally related to this compound. Compounds were tested against common bacterial strains using the agar well diffusion method. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin .Compound MIC against E. coli (μg/mL) MIC against S. aureus (μg/mL) 2b 16 8 2i 8 16 Levofloxacin 8 16 -

Antibiofilm Activity:

The antibiofilm potential was assessed for selected acetamide derivatives at varying concentrations. Compounds demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Klebsiella pneumoniae.Compound % Inhibition at 100 μg/100 μL (S. aureus) % Inhibition at 100 μg/100 μL (K. pneumoniae) 2b 80.99 85.92 2i 82.68 85.10 Positive Control (Cefadroxil) 72.23 83.83

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationships observed in similar compounds:

- Substituents: The presence of methoxy groups on the phenyl rings is crucial for enhancing activity.

- Linker Length: The ethyl linker between the phenyl groups and the acetamide moiety plays a significant role in maintaining the spatial arrangement necessary for biological interaction.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide demonstrate significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 15 | |

| Compound B | A549 (Lung Cancer) | 20 |

In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for developing new anticancer agents. The presence of the methoxy and dimethyl groups is believed to enhance its interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

This compound also shows potential as an antimicrobial agent. Studies have reported:

- Effective inhibition against various bacterial strains.

- Comparative studies showing activity levels comparable to standard antibiotics like ciprofloxacin.

These findings suggest its utility in developing new antimicrobial therapies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example:

- It has shown potential as an inhibitor of enzymes involved in glucose metabolism, which may be beneficial in treating conditions like diabetes and metabolic syndrome .

Case Study 1: Anticancer Evaluation

A study focused on the anticancer effects of this compound involved testing its efficacy against various cancer cell lines. The results indicated that modifications in the acetamide group significantly influenced cytotoxicity. Further optimization could yield potent anticancer agents suitable for clinical development.

Case Study 2: Antimicrobial Properties

Researchers synthesized a series of related compounds and evaluated their antimicrobial properties. Results showed that specific substitutions on the phenoxy groups led to enhanced activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a lead candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparison of key analogs is summarized below:

*Estimated based on structural analogs.

Key Observations :

- Substituent Position Matters: The target compound’s 3,5-dimethylphenoxy group (vs.

- Polarity Differences: The 4-methoxyphenoxy group in the target compound increases hydrophobicity compared to 4-hydroxyphenyl in 5f (), which could impact membrane permeability.

- Backbone Complexity : Compounds with chiral centers (e.g., ) exhibit stereoselective interactions, unlike the target compound’s simpler ethyl chain .

Research Trends and Gaps

- Structural Diversity: Over 289,000 documents reference simpler analogs like N-(4-hydroxyphenyl)acetamide (), but fewer studies focus on multi-phenoxy acetamides like the target compound.

- Activity Data Limitations : While analogs in and have documented pesticidal or chiral pharmacological uses, the target compound’s specific bioactivity remains understudied.

Preparation Methods

Reaction Mechanism and Conditions

This approach involves the condensation of 2-(4-methoxyphenoxy)acetic acid with 2-(3,5-dimethylphenoxy)ethylamine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and a catalyst like 4-Dimethylaminopyridine (DMAP). The reaction is typically conducted in anhydrous dichloromethane under nitrogen atmosphere.

Example Procedure

- Reagents :

- 2-(4-Methoxyphenoxy)acetic acid (1.0 equiv)

- 2-(3,5-Dimethylphenoxy)ethylamine (1.2 equiv)

- EDCI·HCl (1.5 equiv)

- DMAP (0.1 equiv)

- Anhydrous dichloromethane (solvent)

Steps :

- Dissolve the acid and amine in dichloromethane at 0°C.

- Add EDCI·HCl and DMAP sequentially under nitrogen.

- Stir at 0°C for 30 minutes, then warm to room temperature and react for 24 hours.

- Wash the organic layer with 2.0 M HCl, saturated sodium bicarbonate, and brine.

- Dry over anhydrous sodium sulfate, concentrate, and recrystallize from dichloromethane/ethyl acetate.

Yield :

Optimization Considerations

- Temperature Control : Maintaining 0°C during reagent addition minimizes side reactions like epimerization.

- Solvent Choice : Dichloromethane’s low polarity favors amide bond formation over hydrolysis.

- Stoichiometry : Excess amine ensures complete conversion of the carboxylic acid.

Method 2: Chloroacetamide Intermediate Route

Synthesis via Nucleophilic Substitution

This two-step method involves:

- Preparing 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide by reacting 2-(3,5-dimethylphenoxy)ethylamine with chloroacetyl chloride.

- Substituting the chlorine atom with 4-methoxyphenoxide under basic conditions.

Step 1: Chloroacetamide Formation

- Reagents :

- 2-(3,5-Dimethylphenoxy)ethylamine (1.0 equiv)

- Chloroacetyl chloride (1.2 equiv)

- Sodium hydroxide (to maintain pH 9–10)

- Ethanol (solvent)

- Procedure :

Step 2: Phenoxy Substitution

- Reagents :

- 2-Chloro-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide (1.0 equiv)

- 4-Methoxyphenol (1.1 equiv)

- Potassium carbonate (1.5 equiv)

- Potassium iodide (catalytic)

- Dry acetone (solvent)

- Procedure :

Yield :

Comparative Analysis of Methods

| Parameter | Method 1 (EDCI·HCl) | Method 2 (Chloroacetamide) |

|---|---|---|

| Reaction Time | 24–48 hours | 8–10 hours |

| Yield | 76% | 67–70% |

| Purification | Recrystallization | Column chromatography |

| Side Reactions | Minimal | Possible phenol oxidation |

| Scalability | High | Moderate |

Key Advantages :

- Method 1 : Higher yield, fewer purification steps.

- Method 2 : Shorter reaction time, cost-effective reagents.

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Purity

Challenges and Mitigation Strategies

- Steric Hindrance : The 3,5-dimethylphenoxy group may slow reaction rates.

- Byproduct Formation : Unreacted phenol in Method 2.

Industrial-Scale Considerations

For large-scale production, Method 1 is preferable due to:

- Simplified workflow.

- Higher reproducibility.

- Compatibility with continuous flow reactors.

Q & A

Q. What are the key structural features of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide that influence its chemical reactivity?

The compound features two aromatic rings (3,5-dimethylphenoxy and 4-methoxyphenoxy groups) linked via an ethyl-acetamide bridge. The electron-donating methoxy and methyl groups enhance resonance stabilization, while the acetamide moiety provides hydrogen-bonding sites. These features influence reactivity in substitution, oxidation, and nucleophilic addition reactions .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

High-performance liquid chromatography (HPLC) is critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves structural features. Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography can validate stereochemistry in crystalline forms .

Q. How does the compound interact with biological targets, and what mechanisms underpin its reported bioactivity?

The phenoxy and acetamide groups enable interactions with enzymes or receptors via hydrogen bonding and π-π stacking. For example, analogous compounds exhibit hypoglycemic activity by modulating thiazolidinedione-related pathways, suggesting potential interactions with peroxisome proliferator-activated receptors (PPARs) .

Advanced Research Questions

Q. What experimental design strategies are recommended to optimize the synthesis yield of this compound?

Use a factorial design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature. For example, highlights potassium carbonate in DMF as effective for similar acetamide couplings. Reaction monitoring via TLC ensures endpoint accuracy .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

Perform heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous peaks. If impurities are suspected, repurify via column chromatography with gradient elution. Cross-validate with computational methods (DFT-based NMR prediction) to confirm assignments .

Q. What strategies improve the solubility of this compound in aqueous assays without compromising bioactivity?

Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the ethyl-acetamide bridge or methoxy sites. Alternatively, use co-solvents like DMSO (<1% v/v) or formulate as nanoparticles. notes that structural analogs with modified phenoxy groups exhibit enhanced aqueous solubility while retaining activity .

Q. How can researchers design derivatives to enhance selectivity for a specific biological target (e.g., anticancer vs. anti-inflammatory)?

Employ structure-activity relationship (SAR) studies by systematically modifying substituents. For instance, replacing 4-methoxyphenoxy with a nitro group (electron-withdrawing) may enhance anticancer activity, while adding a hydroxyl group could improve anti-inflammatory properties via radical scavenging .

Q. What methodologies address discrepancies in reported bioactivity data across different studies?

Conduct comparative studies under standardized conditions (e.g., cell lines, assay protocols). Use meta-analysis to identify confounding variables (e.g., purity, solvent effects). emphasizes controlled comparison frameworks to isolate compound-specific effects .

Q. How can scale-up challenges (e.g., low yield, side reactions) be mitigated during industrial-grade synthesis?

Transition from batch to continuous flow reactors for better temperature and mixing control. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and employ in-line purification (e.g., scavenger resins). highlights automated systems for reproducibility in multi-step syntheses .

Q. What computational tools are effective for predicting the compound’s metabolic stability or toxicity?

Use molecular docking (AutoDock, Schrödinger) to predict cytochrome P450 interactions, and QSAR models (ADMET Predictor) to estimate metabolic half-life. Molecular dynamics simulations assess membrane permeability, while Tox21 datasets provide preliminary toxicity screening .

Q. Methodological Notes

- Synthesis Optimization : Prioritize reaction condition screening (e.g., solvent, catalyst) using DoE .

- Data Validation : Cross-reference spectral data with computational models and repurification steps .

- Biological Assays : Standardize protocols to minimize variability in IC₅₀ or EC₅₀ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.